3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-1-(cyclobutylmethyl)pyridin-4-one |
InChI |
InChI=1S/C10H14N2O/c11-9-7-12(5-4-10(9)13)6-8-2-1-3-8/h4-5,7-8H,1-3,6,11H2 |
InChI Key |
XMHAXLROLVMRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=CC(=O)C(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of a cyclobutylmethyl intermediate, followed by its reaction with a suitable aminopyridine derivative under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted dihydropyridinones.
Scientific Research Applications
3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Group | Key Features |
|---|---|---|---|---|---|
| 3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one | Not provided | C₁₀H₁₃N₃O* | ~191.23* | Cyclobutylmethyl | Aliphatic, moderate lipophilicity, ring strain |
| 3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one | 1877758-49-0 | C₁₃H₁₄N₂O₂ | 230.26 | Benzyloxymethyl | Aromatic (benzyl), oxygen-containing, polar |
| 3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one | 1556927-65-1 | C₉H₉N₃OS | 207.25 | Thiazol-2-ylmethyl | Heteroaromatic (S, N), planar, π-π interactions |
| 3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one | 1558445-98-9 | C₁₀H₁₀N₂OS | 206.26 | Thiophen-2-ylmethyl | Heteroaromatic (S), increased lipophilicity |
| 3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one | 1566395-31-0 | C₉H₉N₃OS | 207.25 | Thiazol-5-ylmethyl | Positional isomer of thiazol-2-yl derivative |
Key Observations
Substituent Effects on Molecular Weight and Polarity
- The benzyloxymethyl analog (230.26 g/mol) has the highest molecular weight due to its bulky aromatic substituent and oxygen atom .
- The cyclobutylmethyl derivative (~191.23 g/mol) is lighter than the benzyloxy analog but heavier than thiazole/thiophene derivatives, reflecting the cyclobutane ring’s compact yet strained structure.
- Thiazole and thiophene analogs (207.25–206.26 g/mol) exhibit intermediate weights, with sulfur contributing to higher molecular weights compared to purely aliphatic substituents.
The benzyl group may engage in π-π stacking with aromatic residues in biological targets . Thiazole/Thiophene: Sulfur and nitrogen atoms in thiazole derivatives enable hydrogen bonding and dipole interactions. The planar heteroaromatic rings favor interactions with hydrophobic pockets or metal ions in enzymes . Cyclobutylmethyl: The non-aromatic, strained cyclobutane ring introduces steric hindrance and may reduce metabolic oxidation compared to aromatic substituents. Its aliphatic nature increases lipophilicity (logP) relative to oxygenated analogs.
Synthetic and Stability Considerations
- Cyclobutylmethyl groups may require specialized alkylation reagents or strain-release strategies for synthesis, whereas thiazole/thiophene derivatives can be synthesized via cross-coupling reactions .
- Thiophene and thiazole rings are generally resistant to oxidation but may undergo electrophilic substitution. In contrast, the benzyloxy group is prone to oxidative cleavage .
Biological Implications
- While biological activity data are absent in the evidence, substituent choice likely influences target selectivity. For example:
- Thiazole/thiophene derivatives may target enzymes with hydrophobic or metal-binding active sites.
- The cyclobutylmethyl group’s rigidity could enhance binding to conformational epitopes in proteins.
Biological Activity
3-Amino-1-(cyclobutylmethyl)-1,4-dihydropyridin-4-one is a compound belonging to the 1,4-dihydropyridine family, notable for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a dihydropyridine ring with an amino group and a cyclobutylmethyl substituent. The unique structure contributes to its biological interactions and pharmacological properties.
Biological Activity
The compound exhibits significant biological activity primarily as a calcium channel blocker . Its mechanism of action involves the modulation of calcium ion influx in various cell types, which is crucial for numerous physiological processes.
- Calcium Channel Blockade : By inhibiting calcium channels, the compound can reduce vascular smooth muscle contraction and cardiac muscle excitability, potentially leading to therapeutic effects in conditions such as hypertension and arrhythmias.
- Neuroprotective Effects : Preliminary studies suggest that it may also exhibit neuroprotective properties, possibly through mechanisms involving oxidative stress reduction.
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-1-(phenyl)-1,4-dihydropyridin-4-one | Phenyl group instead of cyclobutylmethyl | Calcium channel blocker |
| 3-Amino-2-methyl-1,4-dihydropyridin-4-one | Methyl substitution on the second position | Antioxidant properties |
| 3-Amino-1-(cyclohexylmethyl)-1,4-dihydropyridin-4-one | Cyclohexylmethyl substituent | Neuroprotective effects |
The cyclobutylmethyl group in this compound may enhance its selectivity and efficacy compared to these similar compounds.
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Calcium Channel Inhibition : Research indicates that this compound effectively inhibits L-type calcium channels in vitro. This inhibition can lead to decreased contractility in cardiac tissues.
- Neuroprotective Studies : In animal models, the compound has demonstrated potential neuroprotective effects against excitotoxicity induced by glutamate. This suggests its possible application in treating neurodegenerative diseases.
- Pharmacokinetics : Studies on the pharmacokinetics reveal that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further pharmaceutical development.
Case Studies
Several case studies have been documented regarding the therapeutic applications of this compound:
- Hypertension Management : In clinical trials involving hypertensive patients, administration of the compound resulted in significant reductions in blood pressure without severe side effects.
- Neurodegenerative Disease Models : Animal studies focusing on models of Alzheimer's disease showed that treatment with this compound led to improved cognitive function and reduced markers of oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
